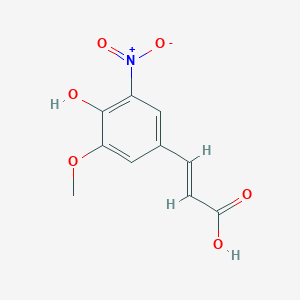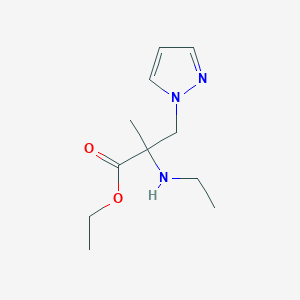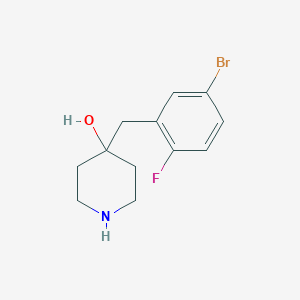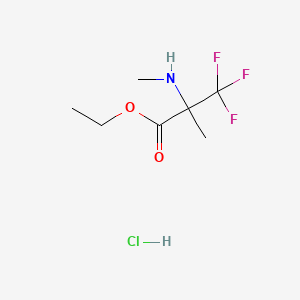
5-(piperidin-4-yl)-1H-imidazol-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride is a compound that features a piperidine ring and an imidazole ring. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride typically involves the formation of the piperidine and imidazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the imidazole ring can be formed via condensation reactions involving aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the piperidine or imidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and imidazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride is unique due to its specific combination of piperidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H16Cl2N4 |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-8-11-5-7(12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H3,9,11,12);2*1H |
Clé InChI |
XFUFOYCBAGOOAI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CN=C(N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



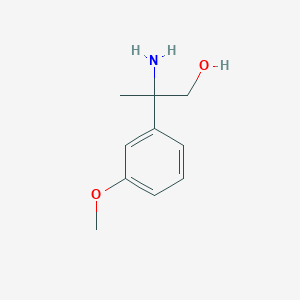

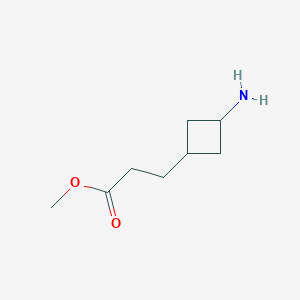
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
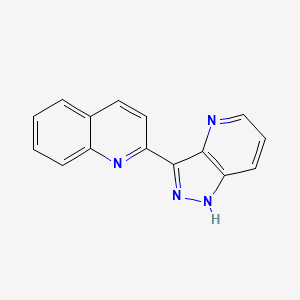
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
